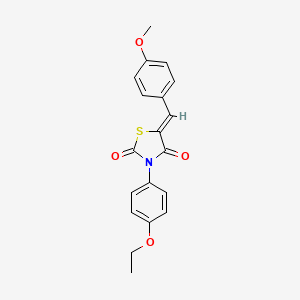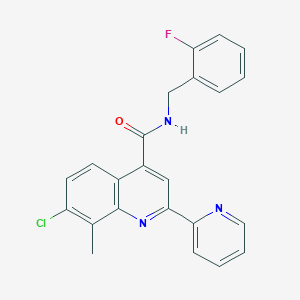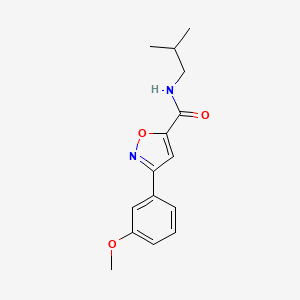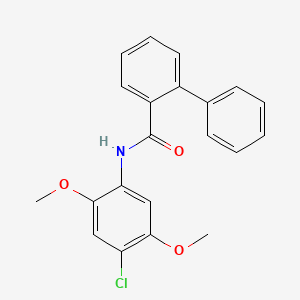
3-(4-ethoxyphenyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as EMZL, is a compound that has been widely studied for its potential therapeutic applications. The compound belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties. In
Mécanisme D'action
The exact mechanism of action of EMZL is not fully understood, but it is believed to involve the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, as well as inflammation. EMZL has been shown to bind to PPARγ and activate its downstream signaling pathways, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
EMZL has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, improvement of insulin sensitivity and glucose uptake, and reduction of inflammation. These effects are believed to be mediated through the activation of the PPARγ pathway.
Avantages Et Limitations Des Expériences En Laboratoire
EMZL has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, the compound is relatively expensive and may not be readily available in large quantities. Additionally, the exact mechanism of action of EMZL is not fully understood, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on EMZL. One area of interest is the development of more potent and selective PPARγ agonists based on the structure of EMZL. Another area of interest is the investigation of the effects of EMZL on other diseases and conditions, such as neurodegenerative disorders and cardiovascular disease. Finally, the development of novel delivery methods for EMZL may improve its efficacy and reduce its cost.
Applications De Recherche Scientifique
EMZL has been extensively studied for its potential therapeutic applications in various fields, including cancer, diabetes, and inflammation. In cancer research, EMZL has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In diabetes research, EMZL has been shown to improve insulin sensitivity and glucose uptake in animal models. In inflammation research, EMZL has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation.
Propriétés
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-3-24-16-10-6-14(7-11-16)20-18(21)17(25-19(20)22)12-13-4-8-15(23-2)9-5-13/h4-12H,3H2,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXOEGDOFQELHH-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4817662.png)
![(4-methoxybenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4817663.png)

![4-{[2-(2-naphthyloxy)propanoyl]amino}benzamide](/img/structure/B4817680.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4817688.png)

![N-[2-(1H-indol-3-yl)-1-methylethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B4817703.png)
![2-[(6,6-dimethyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-2-pyridinylacetamide](/img/structure/B4817711.png)
![5-[(3-phenylpropyl)thio]-4H-1,2,4-triazol-3-amine](/img/structure/B4817713.png)
![1-[3-(2-naphthylsulfonyl)propanoyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4817729.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4817735.png)
![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B4817738.png)

